2-Nitroaniline: A Comprehensive Technical Guide for Researchers
2-Nitroaniline: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Synthesis, and Applications of a Versatile Chemical Intermediate
This technical guide provides a detailed overview of 2-nitroaniline, a significant chemical compound with broad applications in research and development, particularly in the pharmaceutical and dye industries. This document outlines its core physicochemical properties, details a common synthesis protocol, and explores its utility as a precursor in various chemical transformations.
Core Physicochemical and Identification Data
2-Nitroaniline, also known as 1-amino-2-nitrobenzene, is an organic compound characterized by an aniline (B41778) molecule substituted with a nitro group at the ortho position. This substitution significantly influences its chemical reactivity and physical properties.
| Identifier/Property | Value | Reference |
| CAS Number | 88-74-4 | [1][2][3][4] |
| Molecular Formula | C₆H₆N₂O₂ | [1][2][4] |
| Molecular Weight | 138.12 g/mol | [2][4][5][6] |
| Appearance | Light yellow to orange or brown powder/crystals | [1][6] |
| Melting Point | 70-74 °C | [1][5][6] |
| Boiling Point | 284 °C | [5][6] |
| EC Number | 201-855-4 | [3] |
| PubChem ID | 6946 | [1] |
Synthesis of 2-Nitroaniline: Experimental Protocol
A prevalent industrial method for the synthesis of 2-nitroaniline involves the ammonolysis of 2-chloronitrobenzene. The following protocol is a generalized representation of this process.
Reaction: Ammonolysis of 2-Chloronitrobenzene
Principle: This reaction involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloronitrobenzene with an amino group from ammonia (B1221849). The reaction is typically performed under high pressure and temperature due to the deactivated nature of the aromatic ring towards nucleophilic attack.
Materials:
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2-Chloronitrobenzene
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Concentrated aqueous ammonia (excess)
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Autoclave/high-pressure reactor
Procedure:
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Charge a high-pressure autoclave with 2-chloronitrobenzene and a significant molar excess of concentrated aqueous ammonia.
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Seal the reactor and begin heating. The temperature should be gradually increased to approximately 180°C over a period of several hours.
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Maintain the reaction temperature for an extended period (e.g., 5 hours or more) to ensure the reaction proceeds to completion. The internal pressure will build to around 4 MPa.
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Careful temperature control is critical as the reaction is highly exothermic and can lead to a runaway reaction.
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After the reaction period, cool the reactor to a safe temperature.
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Vent any excess ammonia pressure to a suitable scrubbing or recycling system.
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Isolate the crude 2-nitroaniline product by filtration.
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Wash the isolated solid with water to remove any remaining ammonia and other water-soluble impurities.
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The product can be further purified by recrystallization from a suitable solvent if necessary.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and subsequent purification of 2-nitroaniline from 2-chloronitrobenzene.
Caption: Workflow for the synthesis of 2-Nitroaniline.
Applications in Chemical Synthesis
2-Nitroaniline is a valuable precursor for a variety of more complex molecules, particularly in the pharmaceutical and dye industries.[1] Its primary utility stems from the presence of two reactive functional groups: the amino group and the nitro group.
Key Synthetic Transformations:
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, forming 1,2-diaminobenzene (o-phenylenediamine). This diamine is a crucial building block for the synthesis of heterocyclic compounds.
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Diazotization of the Amino Group: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.
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Precursor for Benzimidazoles: As mentioned, the reduction product, 1,2-diaminobenzene, is a key precursor for the synthesis of benzimidazoles, a class of compounds with diverse pharmacological activities.
Synthetic Pathway from 2-Nitroaniline to Benzimidazole (B57391)
The diagram below outlines the high-level synthetic pathway from 2-nitroaniline to the core benzimidazole structure.
Caption: Synthesis of Benzimidazole from 2-Nitroaniline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Nitroaniline | CAS No- 88-74-4 | Simson Pharma Limited [simsonpharma.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. 88-74-4 CAS | 2-NITROANILINE | Amines & Amine Salts | Article No. 04925 [lobachemie.com]
- 5. 2-Nitroaniline | 88-74-4 [chemicalbook.com]
- 6. 2-nitroaniline 98 - C6h6n2o2, 138.12 G/mol, Orange To Brown Flakes, Melting Point: 70-73 °c, Boiling Point: 284 °c, Purity: 99% | Industrial Lab Chemical, Key Precursor For Benzimidazoles at Best Price in Mumbai | Seema Biotech [tradeindia.com]
